2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine

Catalog No.
S12209967
CAS No.
57118-67-9
M.F
C8H15N3
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine

CAS Number

57118-67-9

Product Name

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine

IUPAC Name

2-(2-propan-2-yl-1H-imidazol-5-yl)ethanamine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C8H15N3/c1-6(2)8-10-5-7(11-8)3-4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)

InChI Key

VVACTURLJWWFGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(N1)CCN

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine, also known by its chemical formula C10H16N4, is a compound characterized by an imidazole ring substituted with an isopropyl group and an ethanamine moiety. This structure contributes to its unique chemical properties and potential biological activities. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which plays a crucial role in the compound's reactivity and interactions with biological systems.

Due to its functional groups. Key types of reactions include:

  • Alkylation: The amine group can undergo alkylation reactions with electrophiles, leading to the formation of quaternary ammonium compounds.
  • Acylation: The amine can react with acyl chlorides to form amides.
  • Oxidation: The compound may be oxidized to form corresponding imidazole derivatives or other functional groups depending on the reaction conditions.

Common reagents used in these reactions include alkyl halides for alkylation, acyl chlorides for acylation, and oxidizing agents like potassium permanganate for oxidation.

Research indicates that 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine exhibits various biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Exhibiting activity against certain bacterial strains.
  • Antifungal Properties: Showing effectiveness against fungal infections.
  • Neuroprotective Effects: Potentially offering protection against neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

The specific mechanisms of action often involve interactions with enzymes or receptors relevant to these biological pathways.

The synthesis of 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of isopropylamine with an appropriate aldehyde or ketone under acidic conditions.
  • Cyclization: Starting from suitable precursors, cyclization reactions can yield the imidazole ring structure.
  • Reduction Reactions: Reduction of corresponding imines or nitriles can also lead to the formation of the desired amine.

These methods may vary in yield and purity, and optimization of reaction conditions is often necessary for industrial applications.

2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine has several applications across different fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceuticals targeting various diseases.
  • Agriculture: Potential applications as a biopesticide due to its antimicrobial properties.
  • Material Science: Investigated for use in the development of new materials with specific chemical properties.

Studies on the interactions of 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine with biological molecules have revealed insights into its mechanism of action. It may interact with:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors: Binding affinity studies indicate potential interactions with neurotransmitter receptors, influencing signaling pathways.

These interactions are crucial for understanding its therapeutic potential and optimizing its use in drug development.

Several compounds share structural similarities with 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine, including:

Compound NameStructure DescriptionUnique Features
1-MethylimidazoleImidazole ring with a methyl groupSimpler structure; less steric hindrance
2-(1-Methylimidazol-4-yl)ethanamineSimilar imidazole structure but with a methyl substitutionDifferent biological activity profile
4-(Aminomethyl)-1H-imidazoleImidazole ring with an aminomethyl groupGreater polar character; different reactivity

Uniqueness

The uniqueness of 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine lies in its specific substitution pattern and the presence of the isopropyl group, which enhances lipophilicity and may influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

153.126597491 g/mol

Monoisotopic Mass

153.126597491 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-09

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